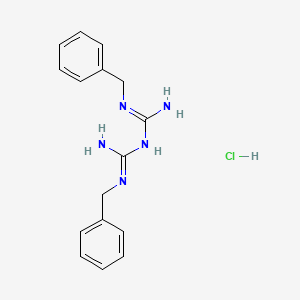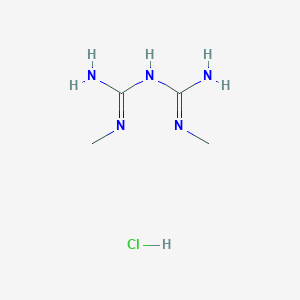
N1,N5-dimethylbiguanide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N5-Dimethylbiguanide hydrochloride, commonly known as metformin hydrochloride, is a widely used oral antidiabetic drug. It is primarily prescribed for the management of type 2 diabetes mellitus due to its ability to lower blood glucose levels without causing hypoglycemia. This compound has a rich history, originating from the herbal medicine Galega officinalis, which was found to contain guanidine, a substance known to lower blood glucose levels .
Preparation Methods
The synthesis of N1,N5-dimethylbiguanide hydrochloride involves the reaction of dimethylamine hydrochloride with dicyandiamide. The reaction is typically carried out under reflux conditions using various solvents such as water, methanol, ethanol, toluene, xylene, and butanol. The reaction time can range from 2 to 48 hours, depending on the desired yield and purity. The product is then purified through recrystallization using appropriate solvents .
Chemical Reactions Analysis
N1,N5-Dimethylbiguanide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can occur at the nitrogen atoms, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents.
Scientific Research Applications
N1,N5-Dimethylbiguanide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its effects on cellular metabolism and its potential role in cancer therapy.
Medicine: Beyond its primary use in diabetes management, it is being investigated for its potential benefits in treating polycystic ovary syndrome, non-alcoholic fatty liver disease, and obesity.
Mechanism of Action
The primary mechanism of action of N1,N5-dimethylbiguanide hydrochloride involves the activation of the AMP-activated protein kinase (AMPK) pathway. This activation leads to the inhibition of hepatic gluconeogenesis, thereby reducing glucose production in the liver. Additionally, it enhances insulin sensitivity in peripheral tissues, promoting glucose uptake and utilization. The compound also exhibits antiproliferative and proapoptotic effects in cancer cells, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
N1,N5-Dimethylbiguanide hydrochloride is often compared with other biguanides such as phenformin and buformin. While all three compounds share similar glucose-lowering properties, this compound is preferred due to its lower risk of lactic acidosis. Phenformin and buformin were largely discontinued due to their higher toxicity profiles. Other similar compounds include N1,N1,N5,N5-tetraethylbiguanide hydrochloride and N1,N1,N5,N5-tetrakis(methyl)-biguanide hydrochloride, which have different alkyl groups attached to the biguanide core .
Properties
IUPAC Name |
2-methyl-1-(N'-methylcarbamimidoyl)guanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N5.ClH/c1-7-3(5)9-4(6)8-2;/h1-2H3,(H5,5,6,7,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKPIPHMXLOLQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)NC(=NC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
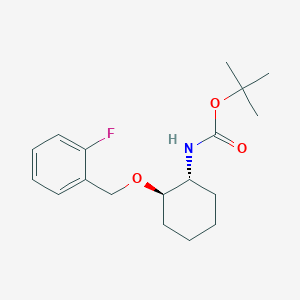
![2-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-2-oxo-1,3-oxazolidin-3-yl]acetic acid](/img/structure/B8045636.png)
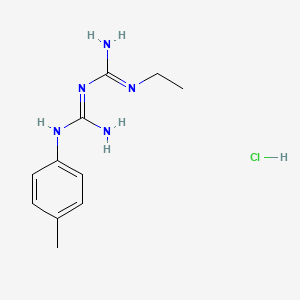
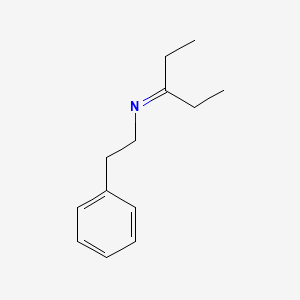
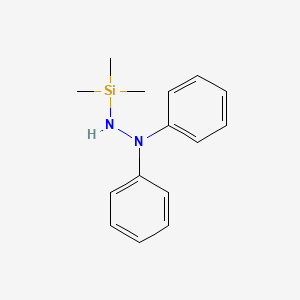
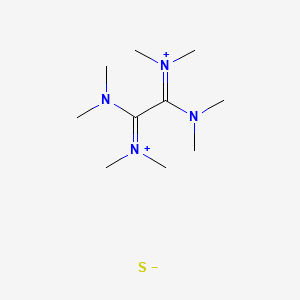
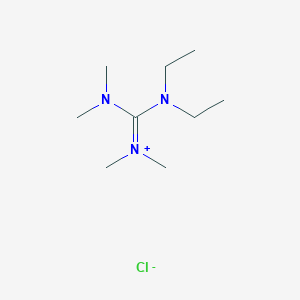
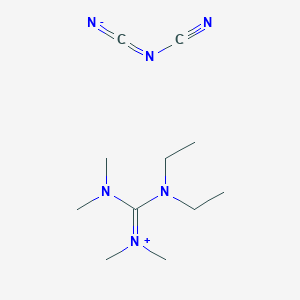
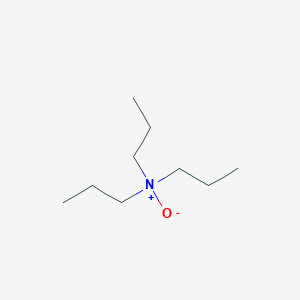
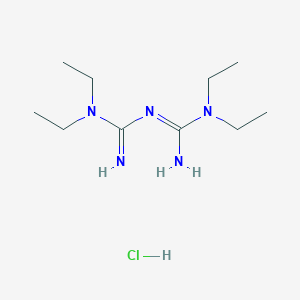
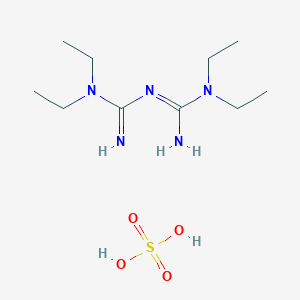
![2-[N,N-di(propan-2-yl)carbamimidoyl]-1,1-di(propan-2-yl)guanidine;hydrochloride](/img/structure/B8045719.png)
![2-[N,N-di(propan-2-yl)carbamimidoyl]-1,1-di(propan-2-yl)guanidine;sulfuric acid](/img/structure/B8045720.png)
